

LDC1267: A Potent and Selective Chemical Probe for TAM Kinase Biology

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **LDC1267**, a highly selective and potent chemical probe for the TAM family of receptor tyrosine kinases (RTKs): Tyro3, Axl, and Mer. The TAM kinases are crucial regulators of diverse cellular processes, including cell proliferation, survival, adhesion, and modulation of the innate immune response.[1] Dysregulation of TAM signaling is implicated in various pathologies, most notably in cancer, where it promotes oncogenesis and metastasis.[1] **LDC1267** serves as an invaluable tool for elucidating the biological functions of TAM kinases and for exploring their therapeutic potential. This document details the biochemical and cellular activity of **LDC1267**, provides experimental protocols for its use, and illustrates the TAM signaling pathway and a general workflow for its characterization.

Introduction to TAM Kinases

The TAM family of RTKs, comprising Tyro3, Axl, and Mer, are characterized by an extracellular domain with immunoglobulin-like and fibronectin type III-like domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[1][2] They are activated by the vitamin K-dependent ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1), which act as bridging molecules between the TAM receptors and phosphatidylserine exposed on the surface of apoptotic cells.[3][4] This interaction is fundamental to the role of TAM kinases in the clearance of apoptotic cells (efferocytosis) by phagocytes such as macrophages and dendritic



cells.[5][6] Beyond efferocytosis, TAM signaling pathways are integral to the regulation of inflammatory responses, platelet aggregation, and natural killer (NK) cell differentiation.[1][5]

LDC1267: A Selective TAM Kinase Inhibitor

LDC1267 is a cell-permeable, quinoline-based compound that functions as a potent, ATP-non-competitive, type II inhibitor of TAM kinases.[7] It occupies both the ATP-binding pocket and an adjacent hydrophobic region of the kinase domain.[7] Its high selectivity and potency make it an excellent chemical probe for studying the physiological and pathological roles of TAM kinases.

Data Presentation

The following tables summarize the quantitative data for **LDC1267**'s inhibitory activity and its effects on cell proliferation.

Table 1: In Vitro Inhibitory Potency of **LDC1267** against TAM and Other Kinases

Kinase Target	IC50 (nM)	Assay Type
Mer	<5	Cell-free binding assay[8]
Tyro3	8	Cell-free binding assay[8][9]
Axl	29	Cell-free binding assay[8][9]
Met	35	Not specified[7]
Aurora B	36	Not specified[7]
Lck	51	Not specified[7]
Src	338	Not specified[7]

Table 2: Cellular Activity of **LDC1267**

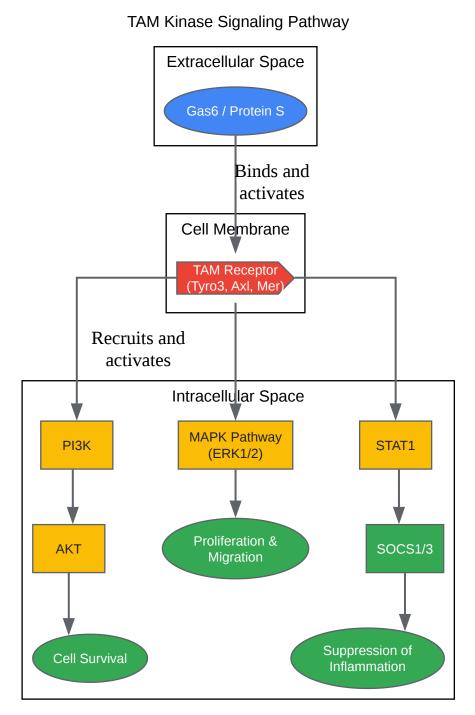


Cell Lines	Effect	IC50 (μM)
Panel of 11 different cancer cell lines	Moderately affects cell proliferation	>5[8][10]
Hs-578T (human breast carcinoma)	Inhibition of AXL	0.019[11]

Signaling Pathways and Experimental Workflows TAM Kinase Signaling Pathway

The activation of TAM receptors by their ligands, Gas6 or Protein S, leads to receptor dimerization and autophosphorylation of the intracellular kinase domain.[12] This initiates a cascade of downstream signaling events, primarily through the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival.[12][13] Additionally, TAM kinases can activate other signaling molecules, including those involved in the MAPK/ERK pathway, to regulate cell proliferation and migration.[2] A key function of TAM signaling, particularly in immune cells, is the negative regulation of inflammatory responses.[14] For instance, in dendritic cells, TAM activation leads to the expression of suppressors of cytokine signaling (SOCS) 1 and 3, which dampen Toll-like receptor (TLR)-mediated inflammatory signals.[12]





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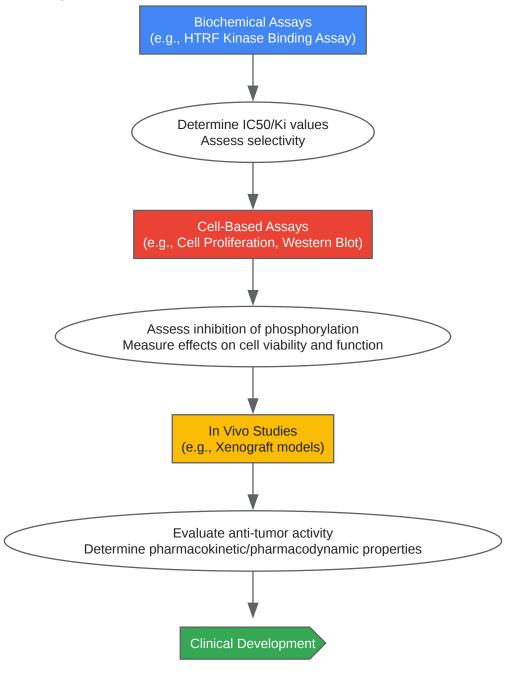
Caption: A simplified diagram of the TAM kinase signaling pathway.

Experimental Workflow for LDC1267 Characterization



The characterization of a kinase inhibitor like **LDC1267** typically involves a multi-step process, starting from biochemical assays to assess its direct interaction with the target kinase, followed by cell-based assays to evaluate its effects in a biological context, and finally in vivo studies to determine its efficacy and safety in a whole organism.[15]

Experimental Workflow for Kinase Inhibitor Characterization



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Caption: A general workflow for the characterization of a kinase inhibitor.

Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay

This assay is a common method to determine the binding affinity of an inhibitor to its target kinase.[8][10][16]

Materials:

- LDC1267 or other test compounds
- GST-tagged kinase of interest (e.g., Axl, Mer, Tyro3)
- Fluorescently labeled kinase tracer (e.g., Kinase tracer 236)
- Europium (Eu)-labeled anti-GST antibody
- Assay buffer: 20 mM HEPES, pH 8.0, 1 mM DTT, 10 mM MgCl₂, 0.01% Brij35[8][10][16]
- 384-well assay plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of LDC1267 in the assay buffer.
- In a 384-well plate, add the diluted compound.
- Prepare a master mix containing the GST-tagged kinase (final concentration ~5 nM), the fluorescent tracer (final concentration ~15 nM), and the Eu-labeled anti-GST antibody (final concentration ~2 nM) in the assay buffer.[8][10][16]
- Add the master mix to each well containing the compound.
- Incubate the plate for 1 hour at room temperature.[8][10][16]



- Measure the FRET signal using an HTRF-compatible plate reader. The signal is generated
 by the proximity of the europium-labeled antibody and the fluorescent tracer when both are
 bound to the kinase.
- The binding of LDC1267 to the kinase will displace the tracer, leading to a decrease in the FRET signal.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay is used to assess the effect of **LDC1267** on the proliferation of cancer cell lines.[8] [17]

Materials:

- · Cancer cell lines of interest
- Complete cell culture medium
- LDC1267
- DMSO (vehicle control)
- 96-well clear-bottom tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Luminometer

Procedure:

- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of LDC1267 in complete cell culture medium. A DMSO control should also be prepared.



- Remove the old medium from the cells and add the medium containing the different concentrations of LDC1267 or DMSO.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[8][17]
- After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
- Calculate the percentage of cell proliferation relative to the DMSO control and determine the IC50 value.

In Vivo Antimetastatic Activity Assessment

LDC1267 has been shown to enhance the antimetastatic activity of NK cells.[7][16]

Animal Model:

• Syngeneic mouse models of metastasis (e.g., B16F10 melanoma or 4T1 breast cancer).[16]

Treatment:

- LDC1267 can be administered via intraperitoneal (i.p.) injection (e.g., 20 mg/kg) or oral gavage (e.g., 100 mg/kg).[11][16]
- A vehicle control group (e.g., 90% PEG400:10% DMSO for i.p. or 70% PEG400:30% H₂O for oral gavage) should be included.[16]

Procedure:

Inject tumor cells into the mice to establish primary tumors and subsequent metastases.



- Initiate treatment with **LDC1267** or vehicle at a predetermined schedule.
- Monitor the health and weight of the mice throughout the experiment.
- At the end of the study, sacrifice the mice and harvest relevant organs (e.g., lungs, liver) to assess the metastatic burden.
- Quantify the number and size of metastatic nodules.
- To confirm the role of NK cells, a separate cohort of mice can be depleted of NK cells using specific antibodies (e.g., anti-asialo GM1 or anti-NK1.1) prior to and during LDC1267 treatment.[16]

Conclusion

LDC1267 is a powerful and selective chemical probe for investigating the complex biology of TAM kinases. Its well-characterized potency and selectivity, coupled with established experimental protocols, make it an indispensable tool for researchers in academia and industry. The data and methodologies presented in this guide provide a solid foundation for utilizing **LDC1267** to further unravel the roles of Tyro3, Axl, and Mer in health and disease, and to explore their potential as therapeutic targets.

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